5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide
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Description
5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide, also known as TAT-CIAPIN1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that can be useful in various biochemical and physiological processes.
Scientific Research Applications
Chiral Coordination Polymers
The compound 5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide, a derivative of biotin, was used to synthesize chiral one- and two-dimensional silver(I)-biotin coordination polymers. The reaction with silver acetate and ammonia led to the formation of a neutral chiral two-dimensional polymer network, demonstrating the compound's utility in developing chiral coordination polymers with potential applications in material science and chirality studies (Altaf & Stoeckli-Evans, 2013).
Biotin Synthesis
The compound is also involved in the synthesis of biotin, a crucial B-vitamin. A regioselective chlorination method for a derivative of the compound was developed, representing a significant step in the synthesis of biotin and its esters. This development opens pathways in the synthesis of vitamins and related biomolecules (Zav’yalov et al., 2006).
Antibacterial Bioactivity
A synthetic route involving the compound led to the creation of a derivative with significant antibacterial bioactivity. This showcases the compound's role in synthesizing bioactive molecules with potential applications in pharmaceuticals and medicine (Liang et al., 2016).
properties
IUPAC Name |
5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16)/t6?,7-,9?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWHQPRAOJMBN-CRMOQAEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NN)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide |
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